molecular formula C8H9Cl2N B1626745 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 61820-11-9

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No. B1626745
CAS RN: 61820-11-9
M. Wt: 190.07 g/mol
InChI Key: HFUWHULRJBGIQJ-UHFFFAOYSA-N
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Description

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, commonly referred to as DDT, is a synthetic organic compound that was first synthesized in 1874. It was initially used as an insecticide and was highly effective in controlling insect populations. However, due to its harmful effects on the environment and human health, DDT has been banned in many countries. Despite this, DDT remains an important compound in scientific research, and its synthesis and mechanism of action have been extensively studied.

Mechanism Of Action

DDT acts as a neurotoxin in insects, causing paralysis and ultimately death. It works by binding to sodium channels in the nervous system, preventing the transmission of nerve impulses. This leads to a disruption of normal physiological processes and ultimately results in the death of the insect.

Biochemical And Physiological Effects

DDT has been shown to have a number of biochemical and physiological effects on insects. It has been shown to affect the activity of enzymes involved in insecticide metabolism and detoxification, as well as to disrupt the normal functioning of the nervous system. DDT has also been shown to have effects on the reproductive systems of insects, leading to decreased fertility and reduced egg production.

Advantages And Limitations For Lab Experiments

DDT has a number of advantages as a tool for scientific research. It is highly effective in controlling insect populations, and its mechanism of action has been extensively studied. However, DDT also has a number of limitations. It is highly toxic to many non-target organisms, including humans, and its persistence in the environment can lead to long-term ecological damage. Additionally, the use of DDT in laboratory experiments requires careful handling and disposal to prevent exposure to researchers and the environment.

Future Directions

There are a number of future directions for research on DDT. One area of interest is the development of new insecticides that are less harmful to the environment and human health. Additionally, research on the mechanisms of insecticide resistance could lead to the development of new strategies for controlling insect populations. Finally, further investigation into the biochemical and physiological effects of DDT on insects could provide insights into the fundamental processes of insect physiology and behavior.

Scientific Research Applications

DDT has been widely used in scientific research as a tool for studying insect physiology and behavior. It has been used to investigate the effects of insecticides on the nervous system, as well as to study the mechanisms of insecticide resistance. DDT has also been used in studies of insecticide metabolism and detoxification.

properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUWHULRJBGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C#N)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512528
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

CAS RN

61820-11-9
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-1-cyano-2,2-dimethyl-5,5,5-trichloropentane (0.5 g.) and a solution of sodium (0.2 g.) in ethanol (10 ml.) is refluxed for 2 hours after which the ethanol is removed by evaporation under reduced pressure. The residue is partitioned between chloroform (20 ml.) and water (20 ml.) and the chloroform layer separated, washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yields 1-cyano 2-(2,2,-dichlorovinyl)-3,3-dimethylcyclopropane, identified by infra-red and nuclear magnetic resonance spectroscopy.
Quantity
0.5 g
Type
reactant
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0.2 g
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reactant
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10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid (1.5 g) was dissolved in dimethylformamide (10 ml) and the solution was saturated with gaseous ammonia at 20° C. The solution was then stirred at 130° C. for 18 hours, then diluted with water (150 ml) and extracted with pentane. The extracts were dried (MgSO4) and the solvent was removed under reduced pressure to give the required 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane nitrile, yield 82%.
Name
1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
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0 (± 1) mol
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Quantity
150 mL
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Synthesis routes and methods III

Procedure details

A solution of 4-chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (6.14 g) in dimethyl formamide (12 ml) was stirred at 145° C. for 4 hours under an ammonia atmosphere at initially 5 bar pressure. After release of the pressure the mixture was stirred for another 6 hours at 145° C. After cooling, over 90% of the solvent was flashed off (bath temperature max. 60° C., pressure 12 mmHg). The residue was mixed with toluene and subsequently washed with aqueous hydrochloric acid and aqueous sodium bicarbonate. After drying of the organic phase the solvent was removed under reduced pressure to yield 3.3 g of the required 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane nitrile (97% pure, 89% yield).
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
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solvent
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Synthesis routes and methods IV

Procedure details

4-Chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (40 g) was dissolved in dimethyl formamide (66 ml) and the solution, at room temperature, was saturated with gaseous ammonia with no external cooling. The solution was stirred at 140° C. for 5 hours, then diluted with water and extracted with ether (3×100 ml). The ether solution was washed with saturated NaCl, dried over MgSO4 and evaporated to afford Compound A as a yellow oil (purity 85%) which partly crystallized on standing. Yield 79%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
66 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Yield
79%

Synthesis routes and methods V

Procedure details

4-Chloro-2-cyano-3,3-dimethyl-6,6,6-trichlorohexanoic acid (3.07 g) and sodium acetate (2.05 g; water-free) were dissolved in dimethyl formamide (8.0 ml). The solution was then stirred at 145° C. for 12 hours. The working-up procedure was the same as indicated in Example III and yielded 1.85 g of Compound A with purity 90%. Yield 86%.
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 3
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 5
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Reactant of Route 6
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

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